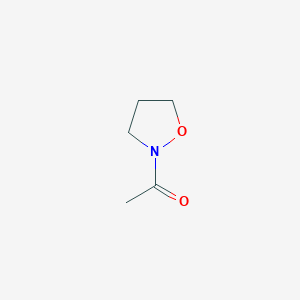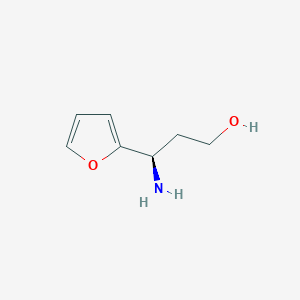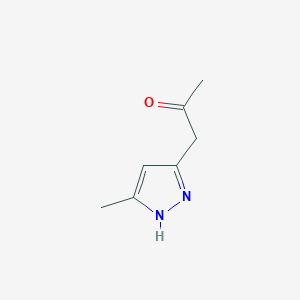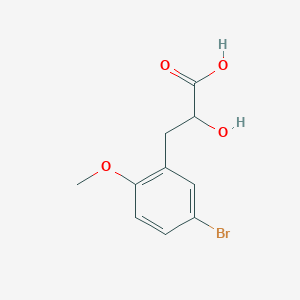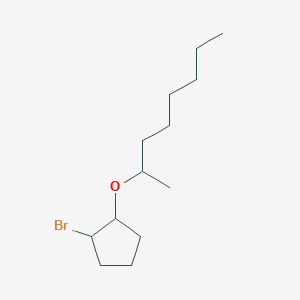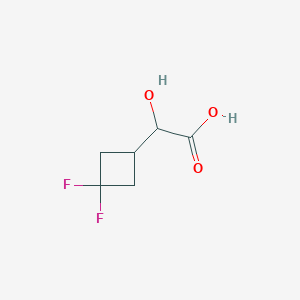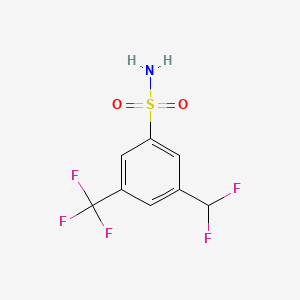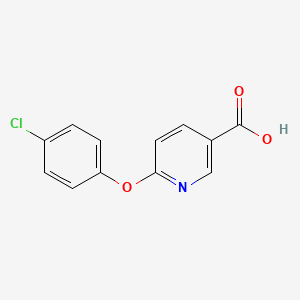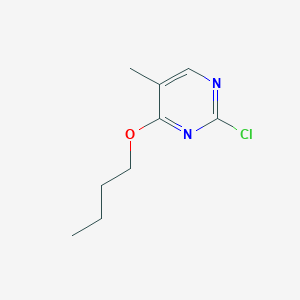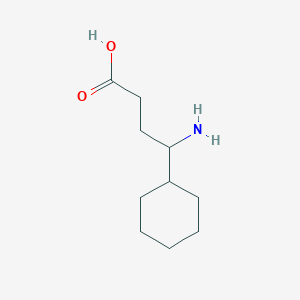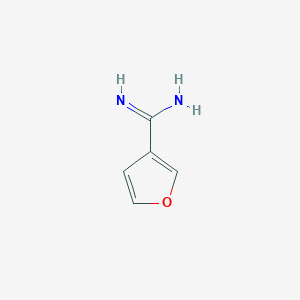![molecular formula C10H10F3N3 B13616037 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B13616037.png)
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry. The trifluoromethyl group attached to the benzimidazole ring enhances the compound’s chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of a copper catalyst (Cu2O). This reaction proceeds smoothly and yields the desired product in high yields . Another method involves the azide and DCC coupling of 2-(2-(trifluoromethyl)-1H-benzoimidazol-1-yl) ethanoic acid derivatives with amino acids to form amino acid esters, which are then reacted with hydrazine to produce the corresponding hydrazides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of copper-catalyzed cyclization reactions is preferred due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. For example, the compound has shown potential in inhibiting the growth of bacteria by binding to key bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-trifluoromethylimidazole: Similar in structure but lacks the ethanamine group.
2-(trifluoromethyl)-1H-benzimidazole: Lacks the ethanamine group but shares the benzimidazole core.
2-((3-trifluoromethyl)phenyl)histamine: Contains a similar trifluoromethyl group but has a different core structure
Uniqueness
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine is unique due to the presence of both the trifluoromethyl group and the ethanamine group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for various applications.
Propiedades
Fórmula molecular |
C10H10F3N3 |
|---|---|
Peso molecular |
229.20 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-15-7-3-1-2-4-8(7)16(9)6-5-14/h1-4H,5-6,14H2 |
Clave InChI |
IQEQXJFZKGTNJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


